Home > Products > Screening Compounds P36078 > Thrombospondin-1 (1016-1023) (human, bovine, mouse)
Thrombospondin-1 (1016-1023) (human, bovine, mouse) - 149234-04-8

Thrombospondin-1 (1016-1023) (human, bovine, mouse)

Catalog Number: EVT-1215234
CAS Number: 149234-04-8
Molecular Formula: C56H81N13O10S
Molecular Weight: 1128.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R)-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]propanamido]-5-[(diaminomethylidene)amino]pentanoic acid

Compound Description: This tripeptide exhibits antifungal activity. Its chemical reactivity, molecular properties, and structure have been studied using computational methods. []

Relevance: This compound shares the same N-terminal tripeptide sequence, (2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]- with the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid. []

(2S)-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]propanamido]-3-(4-hydroxyphenyl)propanoic acid

Compound Description: This tripeptide exhibits antifungal activity. Its chemical reactivity, molecular properties, and structure have been studied using computational methods. []

Relevance: This compound shares a significant structural similarity with the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid, particularly in the presence of the (2S)-2-[[(2S)-2-amino-3-phenylpropanamido]propanamido] and 3-(4-hydroxyphenyl)propanoic acid moieties within its structure. []

(2S)-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)propanoic acid

Compound Description: This tripeptide displays antifungal properties. Computational methods were employed to investigate its chemical reactivity, molecular properties, and structure. []

Relevance: This compound shares structural similarities with the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid. They both feature similar amino acid sequences, including (2S)-2-amino-3-phenylpropanamido and 3-(4-hydroxyphenyl)propanoic acid, within their structures. []

(2R)-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-sulfanylpropanoic acid

Compound Description: This tripeptide exhibits antifungal activity. Its chemical reactivity, molecular properties, and structure have been studied using computational methods. []

Relevance: This compound shares similarities with the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid in terms of amino acid composition. Both compounds incorporate (2S)-2-amino-3-phenylpropanamido and a 3-substituted propanoic acid. Notably, this compound contains a 3-(1H-indol-3-yl)propanamido moiety, while the target compound has a 3-(1H-indol-3-yl)propanoyl group attached to the amino group at the C-terminal end. []

(2S)-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(4-hydroxyphenyl)propanoic acid

Compound Description: This tripeptide possesses antifungal activity. Computational methods were employed to study its chemical reactivity, molecular properties, and structure. []

Relevance: This compound is structurally related to the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid. Both compounds share the same (2S)-2-amino-3-phenylpropanamido and 3-(4-hydroxyphenyl)propanoic acid units. This compound features a 3-(1H-indol-3-yl)propanamido group, while the target compound includes a 3-(1H-indol-3-yl)propanoyl group connected to the amino group at the C-terminal end. []

N-(6-phenylhexanoyl)glycyl-tryptophan amide (GB-115)

Compound Description: GB-115 is a dipeptide analog of cholecystokinin-4 that exhibits significant anxiolytic activity. Studies suggest that its biologically active conformation is a β-turn, specifically a βII-turn. []

Relevance: While not a direct structural analog, GB-115 provides valuable insights into the structure-activity relationship of peptides. Both GB-115 and the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid contain a tryptophan residue, which is crucial for their respective biological activities. The exploration of GB-115's conformational preferences, particularly the βII-turn, may offer insights into the potential bioactive conformations of the target compound. []

(2S)-2-{(3R)-3-[(6-phenylhexanoyl)amino]-2-oxopyrrolidin-1-yl}-3-(1H-indol-3-yl)propionic acid ethyl ester

Compound Description: This sterically restricted analog of GB-115 was synthesized to confirm the proposed biologically active conformation of GB-115. The presence of the pyrrolidinone ring in this analog restricts the conformational flexibility of the peptide backbone. []

Relevance: This compound highlights the importance of conformational constraint in peptide design. Its structural relationship to GB-115 and the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid, particularly the presence of the tryptophan residue and the exploration of conformational restrictions, can offer valuable insights for understanding structure-activity relationships. []

N-(6-phenylhexanoyl)glycyl-N(α)(methyl)-tryptophan ethyl ester

Compound Description: This N-methylated analog of GB-115 was synthesized to probe the significance of the amide NH group for biological activity. The introduction of the N-methyl group at the tryptophan residue can disrupt hydrogen bonding patterns and influence conformational preferences. []

Relevance: This compound emphasizes the role of specific functional groups in peptide activity. By comparing its activity to GB-115, researchers can glean insights into the importance of the amide NH group in the context of the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid. []

(2S)-2-[10,11-dihydro-5H-dibenzo[b,f]azepin-5-carbonyl)-amino]-3-(1H-indol-3-yl)propionic acid methyl ester

Compound Description: This sterically constrained analog of GB-115 incorporates a dibenzazepine moiety to restrict the conformational freedom of the peptide backbone. This modification aims to stabilize a specific conformation and investigate its impact on biological activity. []

Relevance: This analog underscores the importance of conformational control in peptide drug design. Although not a direct structural match to the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid, the strategic incorporation of conformational constraints, guided by structure-activity relationship studies, can be valuable for optimizing the target compound's biological properties. []

(2S)-2-[({3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl}carbonyl)amino]-3-(1H-indol-3-yl)propionic acid methyl ester

Compound Description: This analog of GB-115 introduces additional steric bulk and conformational constraints with the inclusion of an ethoxycarbonyl group on the dibenzazepine ring. This modification further restricts the conformational space and helps delineate the impact of specific conformations on biological activity. []

Relevance: Similar to the previous analog, this compound highlights the impact of conformational rigidity on peptide activity and emphasizes its significance in drug design. By understanding the conformational preferences and their influence on the activity of related peptides like GB-115, researchers can gain valuable insights for optimizing the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid. []

(2S)-2-amino-4- (4-fluorophenyl) -3,3-dimethylbutanoyl group

Compound Description: This structure represents a portion of several different fluoropirrolidine compounds explored as potential inhibitors of dipeptidyl peptidases. The presence of fluorine atoms is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. []

Relevance: While not directly present in the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid, the (2S)-2-amino-4- (4-fluorophenyl) -3,3-dimethylbutanoyl group highlights the importance of exploring different substituents and their impact on biological activity. The incorporation of fluorine atoms in the target compound could potentially improve its pharmacological properties. []

(2S, 4S) -1 - [(2S) -2-amino-5- (4-fluorophenyl) -3, 3-dimethylpentanoyl] -4-fluoro-2-pyrrolidinecarbonitrile hydrochloride

Compound Description: This compound is a fluoropirrolidine derivative investigated for its inhibitory activity against dipeptidyl peptidases. It incorporates two fluorine atoms, one on the pyrrolidine ring and another on a phenyl ring, which are commonly introduced to modulate a molecule's physicochemical properties and enhance its pharmacological profile. []

Relevance: While structurally distinct from the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid, this compound highlights the application of fluorine substitution in drug design. Investigating the effects of incorporating fluorine atoms into the target compound could be a worthwhile endeavor. []

Methyl 4-(4- ((2,4-dioxo-1,3-thiazolidin-5-yl) methyl)phenoxy)-3-(5-ethylpyridin-2-yl)butanoate

Compound Description: This compound was identified as a potential inhibitor of the Transcription Initiation Factor Like Protein of Leishmania donovani through virtual screening studies. It exhibited favorable binding affinity in docking simulations, suggesting its potential as an antileishmanial agent. []

Relevance: Although structurally different from the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid, this compound highlights the exploration of diverse chemical scaffolds for inhibiting specific biological targets. The identification of potential inhibitors for the Leishmania donovani protein underscores the importance of screening and evaluating a wide range of compounds for their therapeutic potential. []

(2S)-3-(1H-indol-3-yl)-2-((4-phenylphenyl)sulfonylamino)propanoic acid

Compound Description: This compound was identified as a potential inhibitor of the Transcription Initiation Factor Like Protein of Leishmania donovani through virtual screening. Its promising binding affinity in docking simulations suggests its potential as an antileishmanial candidate. []

Relevance: Despite structural differences, this compound shares a common structural motif with the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid, both containing a (2S)-3-(1H-indol-3-yl)propanoic acid unit. This similarity highlights the potential importance of this particular moiety for biological activity. The identification of this compound as a potential inhibitor for a Leishmania donovani protein further emphasizes the value of exploring diverse chemical structures for therapeutic applications. []

5-((4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)methyl)-5-methyl-1,3-thiazolidine-2,4-dione

Compound Description: This compound emerged as a potential inhibitor of the Transcription Initiation Factor Like Protein of Leishmania donovani from virtual screening studies. It showed favorable binding interactions in docking simulations, making it a potential candidate for antileishmanial drug development. []

Relevance: Despite being structurally distinct from the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid, this compound emphasizes the exploration of diverse chemical scaffolds for targeting specific biological pathways. The discovery of potential inhibitors for the Leishmania donovani protein underscores the importance of screening and evaluating a wide range of chemical structures for their therapeutic potential. []

(2R)-3-(1H-indol-3-yl)-2-((4-phenylphenyl)sulfonylamino)propanoic acid

Compound Description: Identified through virtual screening as a potential inhibitor of the Transcription Initiation Factor Like Protein of Leishmania donovani, this compound demonstrated promising binding affinity in docking simulations, suggesting its potential as an antileishmanial agent. []

Relevance: Although structurally different from the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid, this compound is noteworthy as it shares a similar chemical scaffold with a previously mentioned compound, (2S)-3-(1H-indol-3-yl)-2-((4-phenylphenyl)sulfonylamino)propanoic acid, which also emerged as a potential inhibitor of the same Leishmania donovani protein. The key difference lies in the stereochemistry at the 2-position of the propanoic acid moiety. This subtle variation in structure could potentially impact the compound's binding affinity and selectivity for the target protein, highlighting the importance of stereochemistry in drug design. []

((1R,4S)-4-(2-amino-6-(cyclopropylmethylamino)purin-9-yl)cyclopent-2-en-1-yl)methanol

Compound Description: This compound emerged as a potential inhibitor of the Transcription Initiation Factor Like Protein of Leishmania donovani through virtual screening efforts. Its promising binding affinity in docking simulations suggests its potential as an antileishmanial drug candidate. []

Relevance: Although structurally distinct from the target compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid, this compound showcases the diversity of chemical structures that can potentially inhibit the Leishmania donovani protein. This underscores the importance of screening a wide range of chemical scaffolds to identify novel therapeutic leads. []

Sources and Classification

Thrombospondin-1 is secreted by a variety of cell types, including platelets, endothelial cells, fibroblasts, and macrophages. It belongs to the thrombospondin family, which consists of five members, with thrombospondin-1 being the most well-characterized. The protein has a molecular weight of approximately 450 kDa and is composed of three identical polypeptide chains linked by disulfide bonds. Its classification as an anti-angiogenic factor stems from its ability to inhibit endothelial cell proliferation and migration, which are essential processes in the formation of new blood vessels.

Synthesis Analysis

The synthesis of thrombospondin-1 is tightly regulated by various signaling pathways and environmental factors. Hypoxia-inducible factors play a crucial role in promoting its expression under low oxygen conditions. The synthesis process involves transcriptional regulation mediated by growth factors such as transforming growth factor beta 1 (TGFβ1) and vascular endothelial growth factor (VEGF).

In vitro studies have shown that thrombospondin-1 mRNA levels increase significantly in response to inflammatory stimuli or tissue injury. For example, during wound healing, macrophages are identified as primary producers of thrombospondin-1, indicating its importance in tissue repair processes.

Molecular Structure Analysis

Thrombospondin-1 exhibits a complex trimeric structure composed of three identical polypeptide chains. The protein contains several distinct domains:

  • Amino Terminus: Features a heparin-binding domain that facilitates interactions with various extracellular matrix components.
  • Type I Repeats: Known as thrombospondin structural repeats (TSRs), these regions are critical for receptor binding, particularly to CD36.
  • Type III Repeats: These domains interact with neutrophil elastase and inhibit fibroblast growth factor 2-induced angiogenesis.
  • Carboxyl-Terminal Domain: Binds to CD47 and integrins, modulating cell adhesion and migration.

The specific sequence CSVTCG within the type I repeats is essential for binding to CD36, which mediates apoptosis in endothelial cells.

Chemical Reactions Analysis

Thrombospondin-1 participates in various biochemical interactions that influence cellular behavior:

  • Binding with Growth Factors: Thrombospondin-1 can bind to vascular endothelial growth factor and other angiogenic factors, inhibiting their signaling pathways.
  • Matrix Metalloproteinase Interaction: It inhibits matrix metalloproteinase 9 activity, preventing the cleavage of pro-angiogenic factors.
  • Activation of TGFβ1: Thrombospondin-1 facilitates the activation of latent TGFβ1, a critical mediator in fibrosis and tissue remodeling.

These interactions highlight thrombospondin-1's role as a regulatory molecule in the extracellular environment.

Mechanism of Action

The mechanism of action of thrombospondin-1 primarily revolves around its anti-angiogenic properties. It exerts its effects through several pathways:

  1. Inhibition of Endothelial Cell Functions: By binding to CD36 on endothelial cells, thrombospondin-1 induces apoptosis and inhibits cell migration.
  2. Regulation of Growth Factor Availability: Thrombospondin-1 sequesters vascular endothelial growth factor and fibroblast growth factor 2, reducing their bioavailability.
  3. Interaction with Receptors: It engages multiple receptors on target cells (e.g., CD47), influencing signaling cascades that regulate cell survival and proliferation.

This multifaceted approach allows thrombospondin-1 to effectively modulate angiogenesis and tissue repair processes.

Physical and Chemical Properties Analysis

Thrombospondin-1 is characterized by several physical and chemical properties:

Additionally, thrombospondin-1's interactions with various ligands are influenced by ionic strength and temperature, affecting its biological activity.

Applications

Thrombospondin-1 has significant implications in various scientific fields:

  • Cancer Therapy: Due to its anti-angiogenic properties, thrombospondin-1 is being explored as a therapeutic target for cancer treatment.
  • Wound Healing: Its role in tissue repair makes it a candidate for developing therapies aimed at enhancing wound healing processes.
  • Cardiovascular Diseases: Dysregulation of thrombospondin-1 expression has been linked to conditions such as peripheral arterial disease and diabetes mellitus.

Research continues to explore novel therapeutic strategies that modulate thrombospondin-1 levels to treat various pathologies effectively.

Properties

CAS Number

149234-04-8

Product Name

Thrombospondin-1 (1016-1023) (human, bovine, mouse)

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid

Molecular Formula

C56H81N13O10S

Molecular Weight

1128.4 g/mol

InChI

InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1

InChI Key

OBPWCMITEMLEAX-MGQPXDLZSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.